1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol
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Overview
Description
1-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL is a complex organic compound with a unique structure that combines a naphthalene ring, a benzodiazole ring, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations, which are significant in drug development.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazole and naphthalene rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as organolithium reagents, and various catalysts to facilitate the reactions. The conditions often involve ambient temperatures, specific solvents, and controlled reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quaternary ammonium cations, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
1-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. This interaction can affect cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-1-OL: Similar structure but with a different position of the hydroxyl group.
1-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-3-OL: Another positional isomer with the hydroxyl group at a different position on the naphthalene ring.
Uniqueness
The uniqueness of 1-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H19N3O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H19N3O/c1-2-13-24-19-10-6-5-9-18(19)23-21(24)22-14-17-16-8-4-3-7-15(16)11-12-20(17)25/h2-12,25H,1,13-14H2,(H,22,23) |
InChI Key |
ZJWKXMRGLHHICI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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